(1S)-1-(2-methylpyridin-4-yl)ethan-1-ol
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Overview
Description
(1S)-1-(2-methylpyridin-4-yl)ethan-1-ol is a chiral alcohol compound that features a pyridine ring substituted with a methyl group at the 2-position and an ethan-1-ol group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-methylpyridin-4-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a chiral reducing agent to ensure the desired stereochemistry. For example, the reduction of 2-methyl-4-pyridinecarboxaldehyde using a chiral borane complex can yield this compound.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes or enzymatic reduction methods to achieve high enantioselectivity and yield. The choice of method depends on factors such as cost, scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2-methylpyridin-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄)
Properties
Molecular Formula |
C8H11NO |
---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
(1S)-1-(2-methylpyridin-4-yl)ethanol |
InChI |
InChI=1S/C8H11NO/c1-6-5-8(7(2)10)3-4-9-6/h3-5,7,10H,1-2H3/t7-/m0/s1 |
InChI Key |
JFMUZFSSRPCQQT-ZETCQYMHSA-N |
Isomeric SMILES |
CC1=NC=CC(=C1)[C@H](C)O |
Canonical SMILES |
CC1=NC=CC(=C1)C(C)O |
Origin of Product |
United States |
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